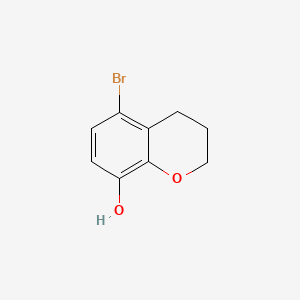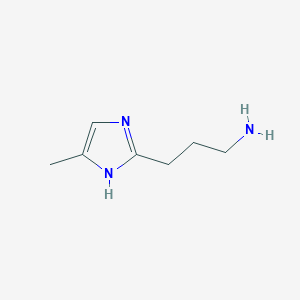
2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is a chemical compound with the molecular formula C7H10O4 It is a derivative of 4H-1,3-dioxin-4-one, characterized by the presence of hydroxymethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- can be achieved through several methods. One common approach involves the reaction of appropriate precursors under catalyst-free conditions. For instance, a green and practical method has been developed to construct 4H-1,3-dioxin-4-one derivatives using commercial and cheap starting materials . The reaction conditions typically involve mild temperatures and short reaction times, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the scalability of the catalyst-free method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and ester groups in its structure allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used as an intermediate in the synthesis of insecticides and other industrial chemicals.
作用機序
The mechanism of action of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxymethyl and ester groups play a crucial role in these interactions, facilitating the compound’s binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A closely related compound with similar structural features but different functional groups.
2,2-Bis(hydroxymethyl)-4H-1,3-dioxin-4-one: Another derivative with two hydroxymethyl groups, offering different reactivity and applications.
Uniqueness
4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- is unique due to its specific combination of hydroxymethyl and dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various scientific fields.
特性
CAS番号 |
525600-93-5 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-5-3-6(9)11-7(2,4-8)10-5/h3,8H,4H2,1-2H3 |
InChIキー |
OSIVAJFKHGFGAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC(O1)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)












